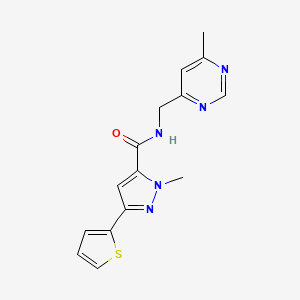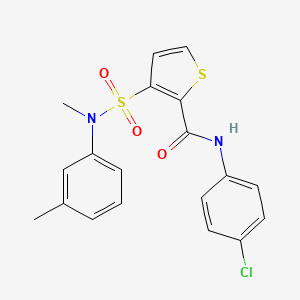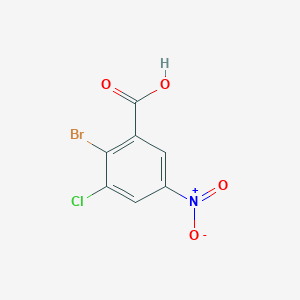amine CAS No. 873580-65-5](/img/structure/B2938931.png)
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine, also known as CPTMA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its unique properties and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is not yet fully understood. However, it is believed that [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine acts as a donor-acceptor molecule, which enables it to transport charges efficiently. This unique property of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine makes it an ideal material for use in organic electronic devices.
Biochemical and Physiological Effects:
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine has low toxicity and does not cause any significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is its excellent charge transport properties, which make it an ideal material for use in organic electronic devices. However, one of the limitations of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is its low solubility in common solvents such as chloroform and methanol. This property makes it difficult to handle and work with [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine in the laboratory.
Future Directions
There are several future directions for the study of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine. One of the most significant areas of research is the development of new synthesis methods that can produce [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine in higher yields and with better purity. Another area of research is the study of the mechanism of action of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine, which can help in the development of new organic electronic devices. Additionally, the study of the biochemical and physiological effects of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine can provide valuable information on its potential use in biomedical applications.
Conclusion:
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is a unique chemical compound that has gained significant attention in the field of scientific research. Its excellent charge transport properties make it an ideal material for use in organic electronic devices. Although there is still much to learn about the mechanism of action and potential applications of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine, it is clear that this compound has significant potential for use in various fields of scientific research.
Synthesis Methods
The synthesis of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine involves the reaction of 2-thienylmethanamine with 4-cyclohexylbenzenesulfonyl chloride. The reaction takes place in the presence of a base and a solvent such as dichloromethane. The resulting product is a white solid with a melting point of 117-119°C. The yield of the synthesis is approximately 70-80%.
Scientific Research Applications
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is in the field of organic electronics. [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine has been shown to have excellent charge transport properties, making it an ideal material for use in organic electronic devices such as organic field-effect transistors and organic solar cells.
properties
IUPAC Name |
4-cyclohexyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-22(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)14-5-2-1-3-6-14/h4,7-12,14,18H,1-3,5-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDCRXAJZFJCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride](/img/structure/B2938850.png)

![Thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2938852.png)
![t-Butyl {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B2938853.png)

![N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2938859.png)
![6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2938860.png)

![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2938866.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2938868.png)
